3-Ethoxycyclobutane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethoxycyclobutane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-2-7-5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
YSMSYXVJFIMZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)S |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Ethoxycyclobutane 1 Thiol
Nucleophilic Character and Transformations of the Thiol Group
The sulfur atom of the thiol group in 3-ethoxycyclobutane-1-thiol possesses lone pairs of electrons, making it an effective nucleophile. The acidity of the S-H bond (typically with a pKa around 10-11) is significantly greater than that of an alcohol, allowing for easy formation of the corresponding thiolate anion (RS⁻) under basic conditions. masterorganicchemistry.com This highly nucleophilic thiolate is central to a variety of substitution and condensation reactions.
The formation of thioethers (sulfides) from thiols is a fundamental transformation, typically proceeding via an S_N2 mechanism. masterorganicchemistry.com The reaction involves the deprotonation of this compound with a suitable base to generate the 3-ethoxycyclobutylthiolate anion. This anion then acts as a nucleophile, attacking an alkyl halide or a similar electrophile to displace a leaving group and form a new carbon-sulfur bond. pearson.comacsgcipr.org
The general reaction is as follows:
Deprotonation: this compound reacts with a base (e.g., NaH, K₂CO₃) to form the thiolate.
Nucleophilic Attack: The thiolate attacks the alkyl halide (R-X), forming the thioether and a salt.
The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions. Stronger bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents.
Table 1: Representative Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Product (3-Ethoxycyclobutyl Thioether) |
|---|---|---|---|
| Methyl Iodide (CH₃I) | NaH | THF | 3-Ethoxy-1-(methylthio)cyclobutane |
| Benzyl (B1604629) Bromide (BnBr) | K₂CO₃ | DMF | 3-Ethoxy-1-(benzylthio)cyclobutane |
| Ethyl Bromoacetate | NaOEt | Ethanol | Ethyl 2-((3-ethoxycyclobutyl)thio)acetate |
Thioesters are important intermediates in organic synthesis and have biological significance. They can be synthesized by the acylation of thiols with various acylating agents, such as acyl chlorides or carboxylic anhydrides. researchgate.netorganic-chemistry.org The reaction of this compound with an acylating agent proceeds via nucleophilic acyl substitution. The thiol attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride) and form the thioester.
These reactions are often catalyzed by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl). organic-chemistry.org
Table 2: Examples of Thioester Synthesis
| Acylating Agent | Catalyst/Base | Product (S-(3-Ethoxycyclobutyl) Thioester) |
|---|---|---|
| Acetyl Chloride | Pyridine | S-(3-Ethoxycyclobutyl) ethanethioate |
| Benzoyl Chloride | Triethylamine | S-(3-Ethoxycyclobutyl) benzothioate |
| Acetic Anhydride | DMAP (cat.) | S-(3-Ethoxycyclobutyl) ethanethioate |
Thiols readily react with aldehydes and ketones to form thioacetals, which are valuable as protecting groups for carbonyls due to their stability under both acidic and basic conditions. wikipedia.orgscielo.br The reaction of this compound with a carbonyl compound is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid (e.g., HCl, p-TsOH). wikipedia.orgorganic-chemistry.org
The mechanism involves two main stages:
Hemithioacetal Formation: One molecule of the thiol adds to the protonated carbonyl group to form a hemithioacetal intermediate. wikipedia.org
Thioacetal Formation: The hydroxyl group of the hemithioacetal is protonated and eliminated as water. A second molecule of the thiol then attacks the resulting carbocation to yield the final thioacetal. wikipedia.org
Two equivalents of this compound are required to react with one equivalent of the aldehyde or ketone.
Table 3: Thioacetal Formation with Various Carbonyls
| Carbonyl Compound | Catalyst | Product (Dithioacetal) |
|---|---|---|
| Benzaldehyde | BF₃·OEt₂ | Bis((3-ethoxycyclobutyl)thio)(phenyl)methane |
| Cyclohexanone | ZnCl₂ | 1,1-Bis((3-ethoxycyclobutyl)thio)cyclohexane |
| Acetone | p-TsOH | 2,2-Bis((3-ethoxycyclobutyl)thio)propane |
Redox Chemistry of the Thiol Moiety
The sulfur atom in a thiol exists in its lowest oxidation state (-2) and is readily oxidized. The redox chemistry of this compound is expected to mirror that of other simple thiols, leading to a range of sulfur-oxygenated products.
One of the most common reactions of thiols is their oxidation to disulfides (R-S-S-R). masterorganicchemistry.com This process involves the coupling of two thiol molecules with the formation of a disulfide bond and is a key reaction in biochemistry, for instance, in the formation of cysteine bridges in proteins. masterorganicchemistry.comsci-hub.st The oxidation can be achieved using a variety of mild oxidizing agents. researchgate.netnih.gov
Common oxidants include:
Iodine (I₂) in the presence of a base
Hydrogen peroxide (H₂O₂)
Oxygen from the air, often catalyzed by metal ions
The reaction with iodine proceeds via the formation of a sulfenyl iodide intermediate (R-SI), which is then attacked by a second thiol molecule. The product of this reaction is bis(3-ethoxycyclobutyl) disulfide.
Table 4: Conditions for Oxidative Dimerization
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| I₂, KI | Aqueous base | Bis(3-ethoxycyclobutyl) disulfide |
| H₂O₂ | Aqueous solution | Bis(3-ethoxycyclobutyl) disulfide |
| O₂ (air) | Metal catalyst (e.g., Cu²⁺) | Bis(3-ethoxycyclobutyl) disulfide |
Further oxidation of the sulfur atom in this compound can lead to sulfur oxoacids of progressively higher oxidation states. The ability to control the extent of oxidation is dependent on the choice and stoichiometry of the oxidizing agent.
The oxidation pathway is generally as follows: Thiol → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid
Sulfenic Acid (R-SOH): The initial product of thiol oxidation is a sulfenic acid. nih.govnsf.gov These are often highly reactive and unstable intermediates that can readily undergo self-condensation to form thiosulfinates or be further oxidized. wikipedia.org
Sulfinic Acid (R-SO₂H): Stronger oxidizing conditions will convert the thiol or sulfenic acid into a more stable sulfinic acid. nih.govresearchgate.net
Sulfonic Acid (R-SO₃H): The use of powerful oxidizing agents, such as excess hydrogen peroxide, potassium permanganate, or nitric acid, leads to the fully oxidized sulfonic acid, which is the most stable of the sulfur oxoacids. researchgate.net Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are also effective for oxidizing thiols and thioethers to higher oxidation states. masterorganicchemistry.com
Table 5: Reagents for Controlled Oxidation
| Target Product | Typical Oxidizing Agent | Oxidation State of Sulfur |
|---|---|---|
| 3-Ethoxycyclobutane-1-sulfenic acid | Stoichiometric H₂O₂ | 0 |
| 3-Ethoxycyclobutane-1-sulfinic acid | 2 equiv. m-CPBA | +2 |
| 3-Ethoxycyclobutane-1-sulfonic acid | Excess H₂O₂ or KMnO₄ | +4 |
Cyclobutane (B1203170) Ring Reactivity
The cyclobutane ring, characterized by significant ring strain (approximately 26 kcal/mol), is susceptible to a variety of chemical transformations. nsf.govresearchgate.net This inherent strain, coupled with the electronic effects of substituents, dictates the reactivity of cyclobutane derivatives, making them valuable intermediates in organic synthesis. nsf.govresearchgate.net In the context of this compound, the ethoxy group acts as an electron-donating group, influencing the ring's reactivity, particularly in ring-opening and cycloaddition reactions.
Ring-Opening Reactions of Ethoxycyclobutane Systems
The strained four-membered ring of ethoxycyclobutane systems is prone to cleavage under various conditions, including nucleophilic attack and Lewis acid catalysis. nsf.govresearchgate.net These reactions alleviate the ring strain and lead to the formation of more stable, linear, or larger ring structures.
The ring-opening of cyclobutane derivatives can be initiated by nucleophiles. nsf.govresearchgate.net In systems analogous to this compound, the presence of an electron-donating ethoxy group can polarize the C-C bonds of the cyclobutane ring, making them more susceptible to nucleophilic attack. nsf.gov Nucleophiles such as amines, alcohols, and thiols can induce ring cleavage, often facilitated by a base or catalyst. nsf.gov For instance, the reaction of donor-acceptor cyclobutenes with various nucleophiles, including thiols, has been shown to proceed in high yields, with the reaction rate enhanced by catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nsf.gov The mechanism typically involves the nucleophilic attack on one of the carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a ring-opened product. nsf.gov
A study on the spontaneous copolymerization of 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes demonstrated a ring-opening process initiated by the nucleophilic attack of the oxirane. acs.orgresearchgate.net This reaction proceeds through a zwitterionic intermediate formed from the cyclobutane adduct. acs.orgresearchgate.net
Lewis acids are effective catalysts for the ring-opening of cyclic ethers and cyclobutane systems. researchgate.netnih.govmdpi.comresearchgate.net They activate the cyclobutane ring by coordinating to the ethoxy group, which enhances the electrophilicity of the ring carbons and facilitates C-C bond cleavage. researchgate.netnih.gov This process can lead to the formation of various products, depending on the reaction conditions and the nature of the Lewis acid. researchgate.netresearchgate.netnih.gov For example, the use of different Lewis acids can lead to regiodivergent cleavage of cyclobutanones. researchgate.net
In the context of ethoxycyclobutane systems, Lewis acids such as tin(IV) chloride (SnCl₄) and ytterbium(III) triflate (Yb(OTf)₃) have been employed to promote cycloaddition reactions that are initiated by the ring-opening of the cyclobutane. researchgate.netnih.govscispace.com These reactions highlight the role of the Lewis acid in facilitating the initial ring cleavage to generate a reactive intermediate.
Cycloaddition Reactions Involving Ethoxycyclobutane Derivatives
Ethoxycyclobutane derivatives can participate in formal cycloaddition reactions, where the cyclobutane ring acts as a four-carbon synthon. These reactions are typically catalyzed by Lewis acids and proceed through a ring-opened intermediate.
Ethoxycyclobutane derivatives, particularly those with activating electron-withdrawing groups, can undergo formal [4+2] cycloaddition reactions with various dipolarophiles such as aldehydes, ketones, and nitriles. researchgate.netnih.govscispace.comresearchgate.net These reactions are a powerful method for the synthesis of six-membered heterocyclic and carbocyclic frameworks. researchgate.netscispace.comresearchgate.netlibretexts.org
A notable example is the Lewis acid-catalyzed formal [4+2] cycloaddition of di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate with aldehydes or ketones. researchgate.netnih.gov Using a catalytic amount of tin(IV) chloride, this reaction yields 6-ethoxydihydro-2H-pyran-3,3(4H)-dicarboxylates. researchgate.netnih.gov Alternatively, employing trimethylsilyl (B98337) triflate as the promoter can lead to a tandem [4+2] cycloaddition and lactonization to form bicyclic products. researchgate.netnih.gov Ytterbium(III) triflate has also been shown to catalyze the cycloaddition between 2-alkoxy-1,1-cyclobutane diesters and aldehydes, producing tetrahydropyrans with high cis-stereoselectivity. researchgate.net The proposed mechanism for these reactions involves the Lewis acid-mediated ring-opening of the cyclobutane to form a zwitterionic intermediate, which then undergoes cycloaddition with the carbonyl compound. scispace.com
| Ethoxycyclobutane Derivative | Dipolarophile | Lewis Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate | Aldehydes/Ketones | SnCl₄ (catalytic) | diethyl 6-ethoxydihydro-2H-pyran-3,3(4H)-dicarboxylates | researchgate.net, nih.gov |
| di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate | Aldehydes/Ketones | Trimethylsilyl triflate (2 equiv.) | 3-oxo-2,6-dioxabicyclo[2.2.2]octane-4-carboxylate esters | researchgate.net, nih.gov |
| 2-alkoxy-1,1-cyclobutane diesters | Aldehydes | Yb(OTf)₃ | cis-tetrahydropyrans | researchgate.net |
| Donor-Acceptor Cyclobutanes | Nitriles | SnCl₄ | Tetrahydropyridine derivatives | scispace.com, researchgate.net |
While formal [4+2] cycloadditions are more commonly reported for ethoxycyclobutane systems, the underlying principle of ring-opening to generate a reactive intermediate can also be applied to [3+2] cycloaddition strategies. In these reactions, the cyclobutane derivative would formally act as a three-atom component. The exploitation of ring strain in small rings like cyclopropanes and cyclobutanes is a well-established principle in synthetic chemistry for cycloaddition reactions. researchgate.net
| Strained Ring System | Reactant | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Donor-Acceptor Cyclopropanes | Carbonyls/Imines | Lewis Acids | Tetrahydrofurans/Pyrrolidines | researchgate.net |
| 1,4-Benzoquinones (acting on alkenes) | Electron-rich Alkenes | InCl₃ / I₂ | trans-2,3-dihydrobenzofurans | thieme-connect.com, thieme-connect.com, researchgate.net |
Intramolecular Rearrangement Pathways of Cyclobutane-1-thiol Systems
The reactivity of cyclobutane rings is profoundly influenced by their inherent ring strain, which is approximately 26.3 kcal/mol. This strain energy makes them susceptible to ring-opening and rearrangement reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.netnsf.gov The presence of substituents, such as the ethoxy and thiol groups in this compound, introduces additional electronic and steric factors that can direct the course of these intramolecular transformations. While specific studies on this compound are not extensively documented in peer-reviewed literature, its potential rearrangement pathways can be inferred from established principles of cyclobutane and thiol chemistry.
Four-membered ring compounds can undergo ring cleavage with relative ease under thermal, acidic, basic, or photolytic conditions. researchgate.net These rearrangements often proceed through intermediates such as diradicals or zwitterions, leading to the formation of more stable acyclic or larger ring systems. researchgate.netamazonaws.com
Thermal Rearrangements
Upon heating, cyclobutane derivatives can undergo concerted or stepwise reactions. The thermal decomposition of primary thiols often involves β-hydrogen elimination, though other pathways are possible depending on the molecular structure. core.ac.uktaylorfrancis.com For this compound, several thermal rearrangement pathways can be postulated.
One potential pathway is a retro-[2+2] cycloaddition, which would involve the cleavage of the cyclobutane ring. This electrocyclic ring-opening would be expected to form acyclic products. masterorganicchemistry.com For a substituted cyclobutane, this cleavage can occur in different ways, leading to a mixture of products. For instance, cleavage across the C1-C2 and C3-C4 bonds would differ from cleavage across the C2-C3 and C4-C1 bonds.
Another possibility involves the homolytic cleavage of a carbon-carbon bond to form a 1,4-diradical intermediate. This diradical can then undergo subsequent reactions, such as intramolecular hydrogen transfer or bond rotation followed by ring-closure to form a stereoisomer of the starting material, or further fragmentation. The presence of the sulfur atom could also facilitate specific radical-based pathways.
A hypothetical thermal decomposition of this compound could yield various products depending on the specific bonds that are cleaved and the subsequent stabilization pathways.
Table 1: Postulated Products from Thermal Rearrangement of this compound
| Pathway | Intermediate | Postulated Product(s) | Notes |
|---|---|---|---|
| Retro-[2+2] Cycloaddition | Concerted or Diradical | Ethoxyethene and Thioacrolein; or Vinyl ethyl ether and 2-Thiopropenal | Product distribution depends on the regiochemistry of ring cleavage. |
| C-S Bond Homolysis | Thiyl Radical | Cyclobutyl radical and HS• radical | Unlikely to be a primary intramolecular pathway without a radical initiator. |
Photochemical Rearrangements
Photochemical activation provides an alternative avenue for intramolecular rearrangements, often proceeding through different mechanisms and yielding different products compared to thermal reactions. masterorganicchemistry.comacs.org The [2+2] photocycloaddition is a well-known method for synthesizing cyclobutanes, and the reverse reaction, a photochemical ring-opening, can also occur. rsc.orgtum.de
For this compound, UV irradiation could promote an electron to an excited state, facilitating bond cleavage. acs.org The cleavage of the strained central C–C bond in bicyclo[1.1.0]butane systems is known to be a key step in their reactivity, and similar principles can apply to monocyclic cyclobutanes. rsc.org Photolysis of cyclobutanes can lead to the formation of products like butadienes and cyclobutenes. rsc.org
In the case of substituted cyclobutanes, photochemical reactions can be complex. For example, intramolecular [2+2] photocycloaddition followed by a radical-mediated fragmentation has been used in the synthesis of complex molecules. acs.org The thiol group (R-SH) can also participate in photochemical reactions, potentially leading to Norrish-type reactions if a carbonyl group were present, or undergoing homolytic cleavage to form a thiyl radical.
Table 2: Potential Photochemical Rearrangement Products
| Reaction Type | Intermediate | Potential Product(s) | Mechanistic Insight |
|---|---|---|---|
| Photochemical Ring-Opening | Excited State Diradical | 1-Ethoxy-4-mercapto-1-butene | Analogous to the photolysis of cyclobutane to form butadiene. rsc.org |
| Isomerization | Diradical | cis/trans-Isomers of this compound | Involves C-C bond cleavage, rotation, and ring re-closure. |
The specific pathways and product distributions for the intramolecular rearrangement of this compound would ultimately depend on precise reaction conditions, including temperature, wavelength of light, and the presence of catalysts or sensitizers. Experimental and computational studies would be necessary to fully elucidate these mechanistic routes.
Spectroscopic Characterization Methodologies for 3 Ethoxycyclobutane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For 3-Ethoxycyclobutane-1-thiol, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed to confirm its structure.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethoxy group, the cyclobutane (B1203170) ring protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the rigid four-membered ring structure.
Key predicted signals would include:
Thiol Proton (-SH): A broad singlet or a triplet (if coupled to adjacent CH protons) typically appearing in the range of δ 1.0-2.0 ppm. The exact chemical shift and multiplicity can be concentration-dependent and may disappear upon exchange with D₂O. scielo.org.mx
Ethoxy Group Protons (-OCH₂CH₃): A quartet corresponding to the methylene (B1212753) (-OCH₂) protons, deshielded by the oxygen atom, is expected around δ 3.4-3.6 ppm. A triplet for the methyl (-CH₃) protons would appear further upfield, around δ 1.1-1.3 ppm.
Cyclobutane Ring Protons: The protons on the cyclobutane ring would present a complex set of multiplets. The proton on the carbon bearing the ethoxy group (CH-O) would be the most deshielded, appearing around δ 3.8-4.2 ppm. The proton on the carbon with the thiol group (CH-S) would resonate at approximately δ 3.0-3.5 ppm. The remaining four methylene protons on the ring would likely appear as complex multiplets between δ 1.8 and 2.6 ppm due to restricted rotation and complex spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -SH | 1.0 - 2.0 | broad s or t | 1H |
| -OCH₂CH₃ | 3.4 - 3.6 | q (quartet) | 2H |
| -OCH₂CH ₃ | 1.1 - 1.3 | t (triplet) | 3H |
| H C-O | 3.8 - 4.2 | m (multiplet) | 1H |
| H C-S | 3.0 - 3.5 | m (multiplet) | 1H |
| Ring -CH₂- | 1.8 - 2.6 | m (multiplet) | 4H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. For this compound, six distinct carbon signals are predicted.
Key predicted signals would include:
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) would be found around δ 60-65 ppm, while the methyl carbon (-CH₃) would be at a higher field, around δ 15-20 ppm.
Cyclobutane Ring Carbons: The carbon bonded to the electronegative oxygen of the ethoxy group (C-O) would be the most deshielded of the ring carbons, with a predicted chemical shift in the range of δ 70-75 ppm. The carbon bearing the thiol group (C-S) would be expected around δ 35-45 ppm. The two methylene carbons (-CH₂) adjacent to the C-S carbon would likely appear in the region of δ 30-35 ppm, potentially as a single peak or two closely spaced peaks depending on the cis/trans stereochemistry.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OC H₂CH₃ | 60 - 65 |
| -OCH₂C H₃ | 15 - 20 |
| C -O (ring) | 70 - 75 |
| C -S (ring) | 35 - 45 |
| Ring -C H₂- | 30 - 35 |
Advanced 2D NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group and the complex couplings within the cyclobutane ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, definitively establishing the placement of the ethoxy and thiol groups on the cyclobutane ring. hmdb.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₁₂OS, giving it a monoisotopic mass of approximately 132.06 Da.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS)
DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. hmdb.ca For this compound, DART-MS would be expected to produce a prominent protonated molecule peak [M+H]⁺ at m/z 133. This technique is known for being a "soft" ionization method, which often results in less fragmentation, making the molecular ion easily identifiable. rsc.org The speed of DART-MS makes it suitable for high-throughput screening. rsc.org
Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS combines the high-resolution separation of UPLC with the sensitive detection and structural analysis capabilities of tandem mass spectrometry. This technique would be ideal for analyzing this compound in a complex mixture and for detailed fragmentation studies.
In a typical UPLC-MS/MS experiment, the parent ion (e.g., m/z 133) would be selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The fragmentation pattern provides a structural fingerprint of the molecule. Predicted fragmentation pathways for this compound could include:
Loss of the ethoxy group (-•OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) from the ethoxy group.
Loss of the thiol group (-•SH) or hydrogen sulfide (B99878) (-H₂S).
Cleavage of the cyclobutane ring, which is characteristic of strained ring systems.
Predicted Mass Spectrometry Data for this compound
| Technique | Expected Key Ion (m/z) | Interpretation |
| DART-MS | 133 | [M+H]⁺ (Protonated Molecule) |
| UPLC-MS/MS | 133 | Parent Ion for fragmentation |
| UPLC-MS/MS | Various | Product ions from fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
The key functional groups of this compound—the thiol (S-H), the ether (C-O-C), and the cyclobutane ring—each possess characteristic vibrational frequencies. The analysis of these spectral features allows for a comprehensive structural confirmation.
Analysis of S–H Stretching Vibrational Modes
The thiol group is of particular interest, and its S–H stretching vibration serves as a diagnostic marker. This mode typically appears in a relatively uncongested region of the IR and Raman spectra, making it straightforward to identify.
Infrared Spectroscopy : In the IR spectrum, the S–H stretching absorption is generally observed in the range of 2550–2600 cm⁻¹. This band is characteristically weak to medium in intensity, a consequence of the small change in dipole moment associated with the S-H bond stretching. The precise position of this peak can be influenced by factors such as hydrogen bonding. In a condensed phase, intermolecular hydrogen bonding (S-H···S or S-H···O) can cause the band to broaden and shift to a lower frequency.
Raman Spectroscopy : The S–H stretch is often more prominent in the Raman spectrum than in the IR spectrum. This is because the S-H bond's polarizability changes significantly during the stretching vibration, resulting in a strong Raman scattering signal. The peak appears in the same frequency range of 2550–2600 cm⁻¹ and is typically sharp and easily recognizable.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| S–H Stretch | Thiol | 2550–2600 | Weak to Medium | Strong |
| C–S Stretch | Thiol | 600–700 | Weak to Medium | Medium |
| C–O–C Asymmetric Stretch | Ether | 1070–1150 | Strong | Weak |
| C–H Stretch (Aliphatic) | Cyclobutane, Ethyl | 2850–3000 | Strong | Strong |
| Ring Puckering/Breathing | Cyclobutane | < 1000 | Variable | Variable |
Tip-Enhanced Raman Spectroscopy (TERS) for Spatially Resolved Chemical Analysis
For a more advanced and spatially resolved analysis, Tip-Enhanced Raman Spectroscopy (TERS) can be employed. TERS is a powerful technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, allowing for chemical imaging at the nanoscale.
In a TERS experiment, a metallic (typically gold or silver) atomic force microscope (AFM) tip is brought into close proximity to the sample surface. When the tip is illuminated with a laser, localized surface plasmons are excited at the tip apex, creating a highly enhanced electromagnetic field in a nanoscale "hotspot." When a molecule like this compound is positioned within this hotspot, its Raman scattering signal is dramatically amplified, by factors of up to 10⁷ or more.
This enhancement allows for the acquisition of Raman spectra from single molecules or from specific sites on a surface with a spatial resolution far beyond the diffraction limit of light (typically 10-20 nm). For this compound, TERS could be used to:
Map Chemical Domains : If the compound is part of a self-assembled monolayer (SAM) on a substrate (a common application for thiols), TERS can map the orientation and distribution of individual molecules.
Probe Local Environment : The technique can detect subtle shifts in vibrational frequencies due to local chemical environments, such as interactions with neighboring molecules or the underlying substrate.
Analyze Conformational Isomers : It may be possible to distinguish between different conformational isomers (e.g., cis and trans isomers of the cyclobutane ring) at a sub-diffraction-limited scale.
Other Advanced Spectroscopic and Analytical Techniques
Beyond IR and Raman spectroscopy, a full structural elucidation of this compound would involve several other advanced analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms.
¹H NMR : Would provide information on the chemical environment of each proton, including their chemical shifts, integration (proton count), and splitting patterns (J-coupling), revealing which protons are adjacent to one another. The proton of the thiol group (S-H) would likely appear as a distinct singlet or triplet, depending on coupling.
¹³C NMR : Would show distinct signals for each unique carbon atom in the molecule, confirming the presence of the cyclobutane ring and the ethoxy group.
2D NMR (COSY, HSQC, HMBC) : These techniques would be used to definitively establish the bonding framework by correlating proton and carbon signals.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) would provide further structural clues, for instance, by showing the loss of the ethyl group or the thiol moiety.
X-ray Crystallography : If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and the conformation of the cyclobutane ring (i.e., whether it is planar or puckered), as well as the relative stereochemistry of the substituents.
The combination of these spectroscopic and analytical techniques provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound.
Computational and Theoretical Investigations of 3 Ethoxycyclobutane 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular geometries, electronic structures, and relative energies of different molecular states.
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net For 3-Ethoxycyclobutane-1-thiol, DFT calculations can illuminate its electronic structure and inherent reactivity. Functionals like B3LYP or the M06 suite are often employed for their effectiveness with organic molecules. umn.edumdpi.com
Studies on related thiol-containing molecules and cyclic ethers demonstrate that DFT is used to determine key electronic descriptors. nih.govmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.
The distribution of electron density, calculated through population analysis, can identify electrophilic and nucleophilic sites within the molecule. For this compound, the sulfur atom of the thiol group is a likely nucleophilic center, while the carbon atoms bonded to the electronegative oxygen and sulfur atoms are potential electrophilic sites. DFT calculations can quantify the partial atomic charges, providing a more detailed picture of the molecule's reactivity profile. nih.gov Such calculations have been successfully used to rationalize the reactivity of complex thiols and their reactions. mdpi.commdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Isomers Note: These values are representative examples based on typical calculations for similar molecules and are for illustrative purposes only.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| cis-3-Ethoxycyclobutane-1-thiol | -9.1 | 0.8 | 9.9 | 1.9 |
| trans-3-Ethoxycyclobutane-1-thiol | -9.2 | 0.9 | 10.1 | 1.5 |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating molecular conformations and their relative energies. researchgate.netresearchgate.net For a molecule like this compound, which has a flexible four-membered ring and a rotatable ethoxy group, multiple conformers exist.
These methods are crucial for mapping the potential energy surface of the molecule. pleiades.online This involves identifying all stable conformers (local minima) and the transition states that connect them. For this compound, this would include determining the relative stability of the cis and trans isomers, as well as different puckering conformations of the cyclobutane (B1203170) ring and various rotamers of the ethoxy and thiol substituents. The calculations would reveal the most stable (lowest energy) conformation and the energy barriers for conversion between different conformers. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers Note: These values are for illustrative purposes to show how ab initio calculations would differentiate conformer stabilities.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| trans (equatorial-equatorial) | 0.00 (Global Minimum) | 75.1 |
| trans (axial-axial) | 1.50 | 7.8 |
| cis (equatorial-axial) | 0.85 | 15.3 |
| cis (axial-equatorial) | 1.80 | 1.8 |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to model the motion of atoms and molecules over time. nih.gov MD simulations can provide a detailed view of the conformational landscape of this compound and its interactions with its environment, such as a solvent. nih.gov
By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal the flexibility of the cyclobutane ring and the rotational dynamics of the ethoxy and thiol groups. nih.gov These simulations help in understanding how intermolecular forces, such as hydrogen bonding (involving the thiol hydrogen or ether oxygen) and van der Waals interactions, influence the molecule's behavior in solution. Such simulations have been effectively used to explore the conformational diversity and interactions of other thiol-containing molecules. nih.govnih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. ecampusontario.ca For this compound, this could involve modeling reactions such as the nucleophilic substitution at the thiol group, oxidation of the thiol, or ring-opening reactions of the cyclobutane ring. researchgate.netscience.gov
By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating the transition state (the energy maximum along the reaction coordinate) and any reaction intermediates. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) is critical for predicting the reaction rate. DFT methods are commonly used for this purpose, as they can accurately model the bond-breaking and bond-forming processes that occur during a reaction. mdpi.com For instance, modeling the reaction of this compound with an electrophile would involve calculating the structures and energies of the reactants, the transition state, and the products to understand the reaction's feasibility and regioselectivity. mdpi.com
Prediction of Spectroscopic Parameters and Reaction Outcomes
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (for IR and Raman spectroscopy), and UV-Vis absorption spectra. elsevierpure.com Comparing these predicted spectra with experimental data can confirm the molecule's structure.
Furthermore, computational chemistry is increasingly used to predict the outcomes of chemical reactions. nih.gov This can range from predicting the major product of a reaction to estimating the reaction yield. github.comchemrxiv.org Machine learning models, trained on large datasets of known reactions, can predict the products of a reaction given the reactants and reagents. cam.ac.uk For a molecule like this compound, these predictive models could be used to explore its potential chemical transformations and guide synthetic efforts.
Advanced Applications of 3 Ethoxycyclobutane 1 Thiol in Organic Synthesis and Materials Science
Utility as a Chiral Building Block in Asymmetric Synthesis
The stereochemically defined cyclobutane (B1203170) core of 3-Ethoxycyclobutane-1-thiol makes it a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral cyclobutane derivatives are sought-after scaffolds for synthesizing complex molecules and biologically active compounds. The thiol group provides a reactive handle for introducing the cyclobutane unit into larger structures with high fidelity.
In asymmetric synthesis, chiral building blocks derived from cyclobutanes are used to construct key intermediates for various natural products and pharmaceuticals. For instance, the enantiomerically pure forms of substituted cyclobutanes can be elaborated into more complex structures, such as cyclopentanoids, through controlled ring-expansion reactions. The synthesis of chiral scaffolds from functionalized cyclobutane amino acids highlights the versatility of the cyclobutane core in creating diverse and polyfunctional chemical platforms. While direct examples employing this compound are not extensively documented, its structural motifs are analogous to those used in established asymmetric routes, suggesting its potential in similar synthetic strategies.
The general approach involves leveraging the fixed spatial arrangement of the substituents on the cyclobutane ring to direct the stereochemical outcome of subsequent reactions. The thiol group can be used for coupling reactions, while the ethoxy group can influence the molecule's solubility and reactivity.
| Parameter | Description | Significance in Asymmetric Synthesis |
| Chiral Core | The non-planar, stereochemically defined cyclobutane ring. | Serves as a rigid scaffold to control the 3D arrangement of atoms in the target molecule. |
| Reactive Thiol Group | The -SH group allows for selective chemical transformations. | Enables covalent attachment to other molecules via reactions like Michael additions or thiol-ene coupling. |
| Ethoxy Substituent | The -OCH2CH3 group modifies the molecule's properties. | Can influence solubility, steric hindrance, and electronic effects during synthesis. |
Role in Heterocycle Synthesis via Cyclobutane-Derived Intermediates
The strained nature of the cyclobutane ring makes it a useful "overbred intermediate" in organic synthesis. Such intermediates contain latent reactivity that can be released through specific chemical transformations, like ring-opening or rearrangement, to form more complex cyclic systems, including heterocycles. The presence of both a thiol and an ethoxy group on the cyclobutane ring of this compound offers multiple pathways for its conversion into sulfur- and oxygen-containing heterocyclic compounds.
Synthetic strategies often involve the initial formation of the cyclobutane structure, which is then subjected to fragmentation or ring-expansion/contraction to yield the desired heterocyclic core. For example, reactions that target the C-S bond or involve the ether linkage can induce ring transformations. While the direct conversion of this compound to specific heterocycles is a specialized area, the general principles of using cyclobutane precursors are well-established. Thio-substituted cyclobutanes can be synthesized via methods like the sulfa-Michael addition to cyclobutenes, creating precursors for further transformations. These intermediates can then undergo reactions to form various heterocycles, which are crucial components in many biologically active molecules.
Integration into Polymer Chemistry and Monomer Systems
The thiol functionality of this compound allows for its direct integration into various polymer systems. Thiols are highly reactive in "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. This makes the compound a valuable monomer or chain-transfer agent in the synthesis of advanced polymers.
Thiol-ene photopolymerization is a powerful method for creating polymer networks and functional materials. This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'), typically initiated by UV light. This compound can serve as the thiol component in these formulations. The reaction proceeds via a step-growth mechanism, which leads to homogeneous polymer networks with low shrinkage stress.
The key advantages of using thiol-ene chemistry include rapid curing rates, low sensitivity to oxygen inhibition, and the ability to create highly uniform crosslinked materials. By selecting different 'ene' co-monomers, a wide range of materials with tailored properties can be produced. The cyclobutane and ethoxy groups of the monomer would be incorporated as pendant groups along the polymer backbone, influencing the final material's thermal and mechanical properties.
Table of Thiol-Ene Reaction Characteristics
| Feature | Description | Advantage in Polymer Synthesis |
|---|---|---|
| Mechanism | Radical-mediated step-growth addition. | Leads to uniform network formation and delayed gelation. |
| Initiation | Typically UV light with a photoinitiator. | Rapid, spatially and temporally controlled curing. |
| Oxygen Insensitivity | Less susceptible to inhibition by atmospheric oxygen compared to traditional acrylate (B77674) polymerization. | Allows for curing in ambient conditions without inert gas purging. |
| Final Properties | Homogeneous, crosslinked networks with low shrinkage. | Produces mechanically robust and dimensionally stable materials. |
Beyond photopolymerization, the thiol group can participate in controlled polymerization reactions. For example, thiol-Michael addition polymerization, a form of chain-growth "click" polymerization, can produce polymers with controlled molecular weights and low dispersity without the need for a catalyst. In such a system, this compound could act as an initiator or a monomer, allowing for the synthesis of well-defined linear polymers, block copolymers, or even star polymers.
Controlled radical polymerization techniques could also be adapted. While not a direct monomer for techniques like ATRP or RAFT, the thiol group can be used to functionalize polymers post-synthesis or to create specialized initiators or chain-transfer agents. This allows the unique cyclobutane structure to be precisely placed within a complex polymer architecture.
Formation of Self-Assembled Monolayers (SAMs)
Thiols are the classic headgroup for forming highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The strong affinity and covalent bond formation between sulfur and gold is the driving force for the spontaneous organization of the molecules into a dense, quasi-crystalline film. This compound can be used to form SAMs where the cyclobutane and ethoxy moieties constitute the surface of the monolayer.
The formation process typically involves immersing a clean gold substrate into a dilute solution of the thiol. The molecules anchor to the surface via the thiol group, and van der Waals interactions between the cyclobutane rings drive the ordering of the film. The structure and properties of the SAM are influenced by the alicyclic ring of the thiol, which can affect the packing density and thermal stability. The terminal groups of the SAM—in this case, the ethoxycyclobutane units—define the surface properties, such as wettability and chemical reactivity. These tailored surfaces are critical in applications ranging from microelectronics to biosensors.
Typical SAM Formation Parameters
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Substrate | Gold (Au), Silver (Ag), Copper (Cu), Palladium (Pd) | |
| Thiol Concentration | 1 µM to 10 mM in a solvent | |
| Solvent | Ethanol | |
| Immersion Time | 12 to 48 hours |
| Assembly Temperature | Room Temperature to 50 °C | |
Development of Thiol-Modified Functional Materials
The reactivity of the thiol group makes this compound an excellent candidate for creating thiol-modified functional materials. The thiol group can be used to anchor the molecule to surfaces, conjugate it to biomolecules, or form crosslinks within a material matrix.
For example, polymers functionalized with this thiol can exhibit enhanced adhesion to metal surfaces. In biomedical applications, thiol-reactive polymers are used for drug delivery, as the thiol groups can react with specific sites on cells or proteins. Materials synthesized via thiol-ene chemistry from this monomer can be used to create hydrogels, adhesives, and coatings. The incorporation of the ethoxycyclobutane moiety would impart unique physical properties, such as hydrophobicity and thermal stability, to the final material. The development of such materials is an active area of research, with potential applications in advanced adhesives, biocompatible coatings, and self-healing systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
